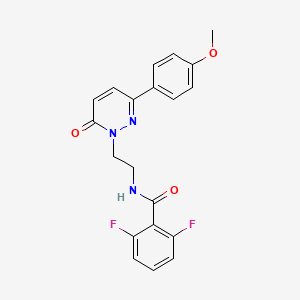

3-硝基苯基吗啉-4-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of morpholine derivatives is a topic of interest in several of the provided papers. For instance, enantiopure Fmoc-protected morpholine-3-carboxylic acid is synthesized through a five-step process involving reductive amination, intramolecular acetalization, and other steps . Another paper describes the synthesis of a 3-amino-4-morpholino derivative through condensation and cyclization reactions . Similarly, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one is achieved through rearrangement, condensation, and nucleophilic substitution reactions . These methods highlight the versatility of synthetic approaches for creating morpholine derivatives, which could be adapted for the synthesis of 3-Nitrophenyl morpholine-4-carboxylate.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized using various analytical techniques. For example, the crystal structure of a 3-amino-4-morpholino derivative is determined, and the compound is found to belong to the monoclinic system . Another study uses spectroscopic methods and density functional theory (DFT) calculations to elucidate the structure of a novel morpholine derivative . These studies demonstrate the importance of structural analysis in understanding the properties and potential applications of morpholine derivatives.

Chemical Reactions Analysis

The reactivity of morpholine derivatives is explored in the context of their potential biological activities. For instance, certain morpholine derivatives exhibit inhibitory effects on cancer cell proliferation . Another study discusses the nitration process of a morpholine derivative, which is a key step in the synthesis of biologically active compounds . The stereoselective addition of morpholine derivatives to other compounds to synthesize nitrochromans is also reported . These reactions are indicative of the chemical versatility and potential utility of morpholine derivatives in the development of therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are crucial for their practical applications. The optical purity of Fmoc-protected morpholine-3-carboxylic acid is confirmed by HPLC analysis . The novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid is studied for its nonlinear optical properties, and its thermal behavior is analyzed through thermodynamic property calculations . The development of a safe and robust nitration process for a morpholine derivative also highlights the importance of understanding and controlling the physical and chemical properties of these compounds .

科学研究应用

合成和生物活性

- 3-硝基苯基吗啉-4-羧酸酯是合成各种生物活性化合物的中间体。它已通过重排、缩合和亲核取代反应等步骤合成。该化合物在小分子抑制剂的设计和合成中至关重要,用于抗癌研究 (Wang 等,2016)。

硝化过程

- 已经开发出一种用于合成 3-硝基苯基吗啉-4-羧酸酯衍生物(例如 4-(4-甲氧基-3-硝基苯基)吗啉)的新型硝化工艺。此工艺显著提高了生产的稳定性、安全性概况和效率 (Zhang 等,2007)。

催化活性

- 已经评估了用聚乙二醇化 PAMAM-G3 树状大分子包覆的铜纳米颗粒在水性介质中还原硝基化合物(如 3-硝基苯基吗啉-4-羧酸酯衍生物)时的催化活性。这展示了在制药应用中进行环保催化工艺的潜力 (Jiménez 等,2020)。

化学动力学和机理

- 已经进行动力学研究以了解 3-硝基苯基吗啉-4-羧酸酯衍生物与胺的反应机理,深入了解这些反应的一致性以及不同取代基在反应速率中的作用 (Castro 等,2014)。

抗菌活性

- 源自 3-氟-4-吗啉基苯胺(一种相关化合物)的磺酰胺和氨基甲酸酯显示出显着的抗菌活性,表明开发新型抗菌剂的潜力 (Janakiramudu 等,2017)。

安全和危害

未来方向

The future of “3-Nitrophenyl morpholine-4-carboxylate” looks bright as new synthesis methods and potential applications are being explored. The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and biological properties .

作用机制

Target of Action

The primary targets of 3-Nitrophenyl morpholine-4-carboxylate are currently unknown. The compound is a derivative of morpholine , which is frequently found in biologically active molecules and pharmaceuticals . .

Mode of Action

Given its morpholine core, it may interact with biological targets in a manner similar to other morpholine derivatives . .

Biochemical Pathways

Morpholine derivatives have been associated with a variety of biological activities , suggesting that they may affect multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with morpholine derivatives , it’s plausible that 3-Nitrophenyl morpholine-4-carboxylate could have diverse effects at the molecular and cellular levels.

属性

IUPAC Name |

(3-nitrophenyl) morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c14-11(12-4-6-17-7-5-12)18-10-3-1-2-9(8-10)13(15)16/h1-3,8H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQYQNRJZSNTOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OC2=CC=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,5-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3002988.png)

![2-(3-oxo-4-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butyl)isoindoline-1,3-dione oxalate](/img/structure/B3002991.png)

![1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one](/img/structure/B3002992.png)

![Ethyl 5-[(4-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B3002993.png)

![2,2-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B3002995.png)

![2-Chloro-N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)acetamide](/img/structure/B3002997.png)

![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B3003002.png)

![(2,5-Dimethylfuran-3-yl)-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]methanone](/img/structure/B3003004.png)